4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde
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Overview
Description
4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde is an organic compound with the molecular formula C16H14Cl2O3 It is a benzaldehyde derivative that contains dichlorobenzyl and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde typically involves the reaction between 4-hydroxy-3-ethoxybenzaldehyde and 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid.
Reduction: 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzylamine.
Scientific Research Applications
4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde is not fully understood. it is believed to involve the inhibition of various enzymes and signaling pathways. For example, similar compounds have been shown to inhibit the activity of lipoxygenase, an enzyme involved in the production of inflammatory mediators. Additionally, it may inhibit the NF-κB signaling pathway, which is involved in the regulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde: This compound has a similar structure but with a different substitution pattern on the benzyl group.
3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-methoxybenzaldehyde: This compound contains additional chloro and methoxy groups, which may alter its chemical properties and biological activity.
Uniqueness
4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde is unique due to the presence of both dichlorobenzyl and ethoxy groups, which can influence its reactivity and potential applications. The specific substitution pattern may also affect its interactions with biological targets and its overall chemical behavior.
Properties
IUPAC Name |
4-[(2,6-dichlorophenyl)methoxy]-3-ethoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O3/c1-2-20-16-8-11(9-19)6-7-15(16)21-10-12-13(17)4-3-5-14(12)18/h3-9H,2,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKGJSYGQDBZLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC2=C(C=CC=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352782 |
Source
|
Record name | 4-[(2,6-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
568556-77-4 |
Source
|
Record name | 4-[(2,6-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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